

Chemical Profile of 1,2,3,4,5,6-Benzenehexamine

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 1,2,3,4,5,6-Benzenehexamine

CAS No.: 4444-26-2

Cat. No.: S676092

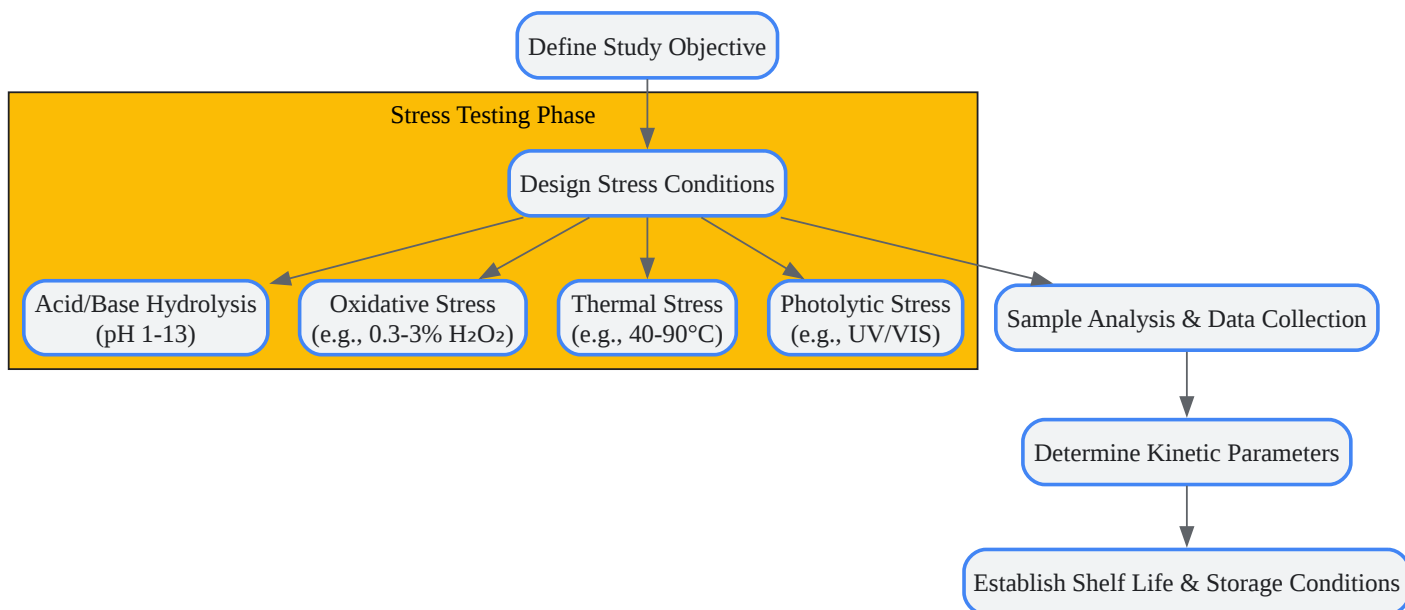
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The table below summarizes the available basic information for **1,2,3,4,5,6-Benzenehexamine** (as the 3HCl salt) [1].

Property	Value / Description
CAS Number	4444-26-2 [1]
Molecular Formula	C6H12N6 [1]
Molecular Weight	168.20 g/mol [1]
Melting Point	255 °C (decomposition) [1]
Appearance	Light brown powder [1]
Reported Application	Chemical intermediate [1]

Systematic Strategy for Stability and Degradation Kinetics

For a novel compound like Benzenhexamine, you must generate stability data through a structured study. The following workflow outlines the core phases of this process, from initial stress testing to data analysis [2].



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Systematic workflow for drug degradation kinetic studies.

Designing Stress Conditions

The first phase involves exposing the drug substance to various stress conditions to force degradation [2]:

- **Hydrolytic Degradation:** Dissolve the drug in solutions of different pH (e.g., 1-13) and incubate at elevated temperatures (e.g., 60-70°C).
- **Oxidative Degradation:** Expose the drug to oxidizing agents like hydrogen peroxide (e.g., 0.3-3%).
- **Thermal Degradation:** Study the solid-state stability by storing the drug in ovens at temperatures above the intended storage temperature (e.g., 40-90°C).

- **Photolytic Degradation:** Expose the solid drug and solutions to UV and visible light.

Determining Kinetic Parameters

After collecting concentration data over time under various stresses, analyze the data to determine the **order of reaction** and calculate key kinetic parameters [2]. The table below outlines the fundamental kinetic models.

Reaction Order	Rate Law	Integrated Rate Equation	Half-Life ($t_{1/2}$) Equation	Shelf-Life (t_{90}) Equation
Zero-Order	$-d[A]/dt = k_0$	$[A]_t = [A]_0 - k_0t$	$t_{1/2} = [A]_0 / 2k_0$	$t_{90} = [A]_0 / 10k_0$
First-Order	$-d[A]/dt = k_1[A]$	$[A]_t = [A]_0e^{-k_1t}$	$t_{1/2} = \ln(2) / k_1$	$t_{90} = \ln(10) / k_1$
Second-Order	$-d[A]/dt = k_2[A]^2$	$1/[A]_t = 1/[A]_0 + k_2t$	$t_{1/2} = 1 / (k_2[A]_0)$	$t_{90} = 9 / (k_2[A]_0)$

- **Rate Constant (k):** Determined experimentally from the slope of the best-fit line in a concentration-time plot.
- **Activation Energy (E_a):** Calculated using the **Arrhenius equation**, which allows for predicting degradation at lower, real-world storage temperatures based on data gathered at higher temperatures [2].

Recommendations for a Stability Study Plan

Given the lack of specific data, here is a proposed path forward for your research:

- **Start with Forced Degradation:** Follow the systematic strategy above to identify the primary degradation pathways for Benzenehexamine and develop a stability-indicating analytical method (e.g., HPLC) [2].
- **Progress to Formal Stability Studies:** Conduct long-term and accelerated stability studies as per ICH guidelines. These studies will generate the data needed to confidently assign a shelf-life and define storage conditions.

- **Consider the Formulation:** If developing a drug product, stability can be significantly influenced by excipients, moisture, and packaging. Solid dosage forms often show complex kinetics, sometimes following a **pseudo-zero-order** where degradation rate is constant until a key reactant is depleted [2].

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References

1. China 1,2,3,4,5,6- Benzenehexamine -3HCl CAS NO... [alfachemch.com]
2. Systematic strategies for degradation study of... kinetic [jast-journal.springeropen.com]

To cite this document: Smolecule. [Chemical Profile of 1,2,3,4,5,6-Benzenehexamine]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b676092#benzenehexamine-stability-in-air-and-solution>]

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